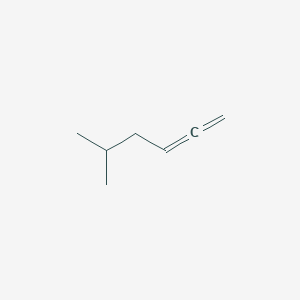

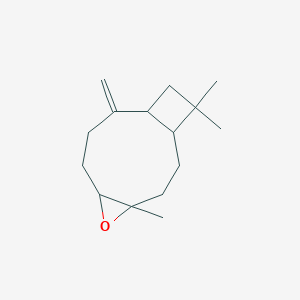

5-Methyl-1,2-hexadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-1,2-hexadiene is a chemical compound that belongs to the family of dienes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through different methods, and it has several advantages and limitations for lab experiments.

Mécanisme D'action

The mechanism of action of 5-Methyl-1,2-hexadiene is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which are important in organic synthesis. It can also undergo other reactions, such as oxidation and reduction, to form different compounds.

Biochemical and Physiological Effects:

There is limited information on the biochemical and physiological effects of 5-Methyl-1,2-hexadiene. However, it is believed to have low toxicity and is not considered to be a mutagen or carcinogen.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-Methyl-1,2-hexadiene in lab experiments is its availability and low cost. It is also a versatile compound that can be used in various reactions. However, it has some limitations, including its low reactivity towards some compounds and its limited solubility in some solvents.

Orientations Futures

There are several future directions for the research on 5-Methyl-1,2-hexadiene. One direction is to explore its potential as a starting material for the synthesis of new compounds with specific properties. Another direction is to investigate its potential as a catalyst in organic reactions. Additionally, more research is needed to understand its mechanism of action and its potential biochemical and physiological effects.

Conclusion:

In conclusion, 5-Methyl-1,2-hexadiene is a versatile compound that is used in various scientific research applications. It can be synthesized through different methods, and it has several advantages and limitations for lab experiments. More research is needed to understand its mechanism of action and its potential biochemical and physiological effects.

Méthodes De Synthèse

5-Methyl-1,2-hexadiene can be synthesized through different methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that involves the use of an ester instead of a phosphorus ylide. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.

Applications De Recherche Scientifique

5-Methyl-1,2-hexadiene is used in various scientific research applications, including organic synthesis, material science, and pharmaceutical research. It is used as a starting material for the synthesis of other compounds, such as natural products and pharmaceuticals. It is also used in the preparation of polymers and materials with specific properties.

Propriétés

Numéro CAS |

13865-36-6 |

|---|---|

Nom du produit |

5-Methyl-1,2-hexadiene |

Formule moléculaire |

C7H12 |

Poids moléculaire |

96.17 g/mol |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3 |

Clé InChI |

NEYLAVKYYZDLIN-UHFFFAOYSA-N |

SMILES |

CC(C)CC=C=C |

SMILES canonique |

CC(C)CC=C=C |

Synonymes |

5-Methyl-1,2-hexadiene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)